N',N'-diphenyl-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetohydrazide
Description
N’,N’-diphenyl-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetohydrazide is a complex organic compound characterized by its unique structure, which includes a benzothiazole ring and a hydrazide functional group
Properties
IUPAC Name |
N',N'-diphenyl-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O4S/c25-20(15-23-21(26)18-13-7-8-14-19(18)29(23,27)28)22-24(16-9-3-1-4-10-16)17-11-5-2-6-12-17/h1-14H,15H2,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGFKNKRTUSBFCS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)NC(=O)CN3C(=O)C4=CC=CC=C4S3(=O)=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’,N’-diphenyl-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetohydrazide typically involves the reaction of benzothiazole derivatives with hydrazine and phenyl isocyanate. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure the formation of the desired product. For instance, the reaction of benzothiazole-2-carboxylic acid with hydrazine hydrate in the presence of a dehydrating agent like phosphorus oxychloride can yield the intermediate hydrazide, which is then reacted with phenyl isocyanate to form the final compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems for reagent addition and temperature control is crucial in industrial settings to ensure the safety and efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N’,N’-diphenyl-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetohydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols, typically using reducing agents such as lithium aluminum hydride.
Substitution: The hydrazide group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or alcohols. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce amines or alcohols, and substitution reactions can result in various substituted derivatives .
Scientific Research Applications
N’,N’-diphenyl-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetohydrazide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and protein binding.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties, such as high thermal stability and resistance to oxidation
Mechanism of Action
The mechanism by which N’,N’-diphenyl-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetohydrazide exerts its effects involves its interaction with molecular targets such as enzymes and proteins. The benzothiazole ring can bind to active sites on enzymes, inhibiting their activity or altering their function. This interaction can disrupt metabolic pathways and cellular processes, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzothiazole derivatives and hydrazides, such as:
- Propan-2-yl 2-(1,1,3-trioxo-2,3-dihydro-1λ6,2-benzothiazol-2-yl)acetate
- N-(4-Hydroxy-phen-yl)-2-(1,1,3-trioxo-2,3-di-hydro-1,2-benzothia-zol-2-yl)-acet-amide .
Uniqueness
What sets N’,N’-diphenyl-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetohydrazide apart from similar compounds is its specific combination of the benzothiazole ring and the hydrazide functional group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in scientific research and industry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
